SHP-141
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
SHP-141 is a topical formulation containing the histone deacetylase (HDAC) inhibitor with potential antineoplastic activity. Upon cutaneous administration, SHP-141 selectively binds to and inhibits HDAC, resulting in an accumulation of highly acetylated histones in the skin (dermis and epidermis), the induction of chromatin remodeling, and the selective transcription of tumor suppressor genes. These events may result in the inhibition of tumor cell division and the induction of tumor cell apoptosis. HDACs, upregulated in many tumor cell types, are a family of metalloenzymes responsible for the deacetylation of chromatin histone proteins. Topical administration of SHP-141 allows for high concentrations of this agent locally while minimizing systemic toxicity. (last updated: 1/15/2016).
Scientific Research Applications
1. Process Development and Synthesis
SHP-141, a hydroxamic acid-based inhibitor of histone deacetylase enzymes, has been developed for the treatment of cutaneous T-cell lymphoma. The original synthesis involved five steps starting with suberic acid monomethyl ester. An alternative two-step process using suberic acid and methyl paraben has been developed to avoid prolonged metal scavenger treatment and potential self-condensation issues. This method successfully produced multiple kilograms of SHP-141 for clinical use, highlighting its scalability and manufacturing efficiency (Deng et al., 2016).
2. Interaction with Androgen Receptor
Research has shown that miR-141, which is upregulated in prostate cancer, interacts with the small heterodimer partner (SHP) protein. This interaction affects the transcriptional activity of the androgen receptor, suggesting a role for SHP in the molecular mechanisms of prostate cancer progression (Xiao et al., 2012).
3. Application in Heat and Mass Transfer Devices
Sorption heat pipe (SHP) technology, combining heat and mass transfer in conventional heat pipes with sorption phenomena, demonstrates potential applications in both space and ground-based systems. This technology offers advantages like insensitivity to acceleration and the potential for use as cryogenic coolers or fluid storage systems (Vasiliev, 2005).
4. Role in Nuclear Hormone Receptor Signaling
SHP has been identified as an orphan member of the nuclear hormone receptor superfamily. It lacks the conserved DNA binding domain but interacts with several receptors, including retinoid and thyroid hormone receptors. SHP functions as a negative regulator in receptor-dependent signaling pathways, highlighting its potential therapeutic applications in conditions involving these pathways (Seol et al., 1996).
5. Therapeutic Implications in Hepatocellular Carcinoma
Research on small heterodimer partner (SHP) has uncovered its role as a nuclear orphan receptor without endogenous ligands, crucial in inhibiting liver cancer. A study identified 5-(diethylsulfamoyl)-3-hydroxynaphthalene-2-carboxylic acid (DSHN) as a novel activator of SHP, offering therapeutic perspectives for future studies to inhibit hepatocellular carcinoma (HCC) metastasis by blocking Ccl2 signaling (Yang et al., 2016).
6. SHP in Metabolic Diseases
SHP, as an atypical nuclear receptor, plays a regulatory role in cholesterol, lipid, and glucose metabolism. It has been suggested as a major target for therapeutic intervention in metabolic and fibrotic diseases, including metabolic syndrome and its complications. The review suggests the need for further research to develop more efficacious SHP ligands for pharmaceutical applications in liver cancer and several metabolic diseases (Kim et al., 2010).
7. SHP in Inflammatory Signaling
SHP acts as an intrinsic negative regulator in Toll-like receptor-triggered inflammatory responses. SHP-deficient mice were more susceptible to endotoxin-induced sepsis, indicating its role in modulating immune responses. This finding identifies SHP as a key factor in the regulation of TLR signaling and potential therapeutic target in inflammation-related conditions (Yuk et al., 2011).
properties
Product Name |
SHP-141 |
---|---|
IUPAC Name |
Unknown |
SMILES |
Unknown |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
SHP-141; SHP 141; SHP141. |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.